Home > Products > Screening Compounds P116242 > Mycophenolic acid
Mycophenolic acid - 483-60-3

Mycophenolic acid

Catalog Number: EVT-292762
CAS Number: 483-60-3
Molecular Formula: C17H20O6
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolic acid (MPA) is a noncompetitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). [] MPA is classified as an immunosuppressant and an antiproliferative agent. [] It is produced as a secondary metabolite by several fungal species, most notably Penicillium brevicompactum. [, ] MPA's primary role in scientific research stems from its ability to inhibit IMPDH, an enzyme crucial for the de novo pathway of guanine nucleotide biosynthesis. [, , ] This inhibition has significant implications for various cellular processes, making MPA a valuable tool for studying diverse biological phenomena, including immunosuppression, cell proliferation, and viral replication.

Future Directions
  • Personalized medicine: Future research should focus on developing personalized dosing strategies based on individual pharmacokinetic profiles and genetic variations in drug metabolism. [] This approach could optimize MPA therapy by minimizing adverse effects and maximizing efficacy.
  • New drug development: Investigating the structure-activity relationship of MPA could lead to the development of novel IMPDH inhibitors with improved pharmacological properties. [] These new agents might offer enhanced potency, reduced toxicity, and expanded therapeutic applications.
  • Combination therapies: Combining MPA with other immunosuppressive agents or anticancer drugs could potentially enhance its therapeutic efficacy in various clinical settings. [] Synergistic interactions between MPA and other agents could offer new treatment options for complex diseases.
  • Understanding MPA resistance: Further research is needed to elucidate the mechanisms underlying MPA resistance in cancer cells and viruses. [] Identifying factors that contribute to resistance could facilitate the development of strategies to overcome this challenge, improving therapeutic outcomes.

Mycophenolic Acid Glucuronide (MPAG)

Compound Description: Mycophenolic Acid Glucuronide (MPAG) is the primary, inactive metabolite of Mycophenolic Acid. It is formed through glucuronidation, a major metabolic pathway for Mycophenolic Acid in the body. MPAG is primarily excreted in urine. [, , , , ]

Mycophenolic Acid Acyl Glucuronide (AcMPAG)

Compound Description: Mycophenolic Acid Acyl Glucuronide (AcMPAG) is a less abundant, potentially immunotoxic metabolite of Mycophenolic Acid. Unlike MPAG, formed through phenolic glucuronidation, AcMPAG is formed via acyl glucuronidation. []

Relevance: AcMPAG's significance in relation to Mycophenolic Acid lies in its potential role in immunotoxicity, a crucial consideration for Mycophenolic Acid's clinical use. This potential toxicity necessitates further investigation into AcMPAG's formation and effects. Interestingly, research indicates that AcMPAG can be deglucuronidated back to Mycophenolic Acid, potentially influencing the overall pharmacokinetics and pharmacodynamics of Mycophenolic Acid. [, ]

Mycophenolate Mofetil (MMF)

Compound Description: Mycophenolate Mofetil (MMF) serves as the orally administered prodrug of Mycophenolic Acid. [] Following ingestion, MMF is rapidly hydrolyzed in the body, converting to the active compound, Mycophenolic Acid.

Relevance: MMF's relevance to Mycophenolic Acid is direct – it acts as the delivery vehicle for Mycophenolic Acid within the body. Understanding MMF's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, is critical due to its influence on the overall efficacy and safety profile of Mycophenolic Acid therapy. [, , , , , , , , , , ]

6-Mercaptopurine

Compound Description: 6-Mercaptopurine is a purine analogue with immunosuppressive and antitumor activities. It is primarily used in the treatment of acute lymphocytic leukemia and Crohn's disease. []

Relevance: Though not structurally related, 6-Mercaptopurine is relevant due to its shared mechanism of action with Mycophenolic Acid. Both compounds interfere with purine synthesis, crucial for DNA replication and cell division. Interestingly, 6-Mercaptopurine can suppress the reversal of Mycophenolic Acid's inhibitory effects by guanine, indicating a complex interplay between these agents. This interaction highlights the importance of considering combined therapies' potential effects. []

Guanine

Compound Description: Guanine, a purine nucleobase, is a fundamental building block of DNA and RNA. []

Relevance: While not structurally analogous to Mycophenolic Acid, guanine plays a crucial role in Mycophenolic Acid's mechanism of action. Mycophenolic Acid inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for guanine nucleotide biosynthesis. Guanine supplementation can counteract Mycophenolic Acid's inhibitory effects on DNA synthesis. [, , , ]

Guanosine

Compound Description: Guanosine is a nucleoside composed of guanine attached to a ribose sugar molecule. [] It plays a vital role in various cellular processes, including RNA synthesis and cellular signaling.

Relevance: Like guanine, guanosine can circumvent the inhibitory effects of Mycophenolic Acid on cell growth and proliferation. This ability to bypass the IMPDH block underscores the importance of the guanine nucleotide pathway as a target for Mycophenolic Acid's action. [, ]

Deoxyguanylic Acid (dGMP)

Compound Description: Deoxyguanylic acid (dGMP), a nucleotide, is one of the four building blocks of DNA. []

Relevance: Mycophenolic Acid indirectly influences dGMP levels by inhibiting IMPDH, leading to decreased guanine nucleotide synthesis. This reduction in dGMP directly impacts DNA replication and repair, further contributing to Mycophenolic Acid's immunosuppressive and antiproliferative effects. []

Farnesyl Mycophenolic Acid Analogue

Compound Description: This compound, bearing a farnesyl group, is a synthetic analogue of Mycophenolic Acid. []

Relevance: This farnesyl analogue was investigated for its potential role as a precursor in Mycophenolic Acid biosynthesis. While its exact function in the biosynthetic pathway remains unclear, studying such analogues can provide valuable information about the structural elements crucial for Mycophenolic Acid's activity. []

Desmethylmycophenolic Acid

Compound Description: This compound is a structural analogue of Mycophenolic Acid, lacking the methyl group at the seventh position of the phthalide ring. []

Relevance: Similar to the farnesyl analogue, Desmethylmycophenolic Acid was investigated to understand Mycophenolic Acid biosynthesis better and determine the importance of specific structural components for its activity. Further research on this analogue might unveil potential differences in its pharmacological profile compared to Mycophenolic Acid. []

Source and Classification

Mycophenolic acid is a natural product originally isolated from the fungus Penicillium brevicompactum in 1896 by the chemist G. Gosio. It belongs to the class of compounds known as benzoic acids and is classified as a secondary metabolite due to its production by fungi and its role in inhibiting the growth of competing microorganisms . Mycophenolic acid is primarily used in medicine as an immunosuppressant to prevent organ transplant rejection and treat autoimmune diseases.

Synthesis Analysis

Methods of Synthesis

Several methods have been developed for the synthesis of mycophenolic acid, including both chemical synthesis and fermentation processes.

  1. Chemical Synthesis: The classical synthesis involves several steps:
    • The Alder-Rickert reaction is a key step where 1,3-dimetoxy-4,6-dimethyl-1,3-cyclohexadiene reacts with dimethyl acetylenedicarboxylate to form a bicyclic adduct. This adduct is then transformed through various modifications to yield mycophenolic acid .
    • More recent methods have focused on improving yield and reducing the number of purification steps. For instance, Patterson's method utilizes methyl 2-hydroxy-4-methoxybenzoate as a starting material .
  2. Fermentation: Mycophenolic acid can also be produced via solid-state fermentation using mutant strains of Penicillium that have been optimized for higher yields. This method has advantages such as lower water demand and reduced catabolic repression .

Technical Parameters

  • Typical fermentation conditions include aerobic culturing at temperatures between 20°C and 30°C for 6 to 14 days, with a pH range of 3 to 8 .
Molecular Structure Analysis

Mycophenolic acid has a complex molecular structure characterized by:

  • A six-membered benzene ring fused with a lactone moiety.
  • Functional groups including hydroxyl (-OH), methoxyl (-OCH₃), and a carboxylic acid group (-COOH).
  • The molecular formula is C17H20O6C_{17}H_{20}O_6, and its molecular weight is approximately 316.34 g/mol .

Structural Data

  • The compound exhibits stereochemistry due to the presence of multiple chiral centers.
  • NMR spectroscopy has been employed to elucidate its structure, confirming the positions of substituents on the aromatic ring .
Chemical Reactions Analysis

Mycophenolic acid participates in various chemical reactions:

  • Esterification: It can react with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.
  • Conjugation Reactions: Mycophenolic acid can undergo conjugation with glucuronic acid in the liver, forming inactive metabolites that are excreted .

Relevant Technical Details

  • Reaction conditions such as temperature, solvent choice (e.g., methanol or dichloromethane), and catalysts (e.g., sulfuric acid) significantly influence reaction outcomes .
Mechanism of Action

Mycophenolic acid exerts its immunosuppressive effects primarily through inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine synthesis in lymphocytes. By inhibiting this enzyme:

  • It selectively suppresses lymphocyte proliferation without affecting other cell types significantly.
  • This mechanism underlies its use in preventing organ transplant rejection and treating autoimmune conditions like lupus nephritis .

Relevant Data

  • Studies indicate that mycophenolic acid reduces T-cell activation and antibody production by B-cells, which are critical processes in immune responses.
Physical and Chemical Properties Analysis

Mycophenolic acid exhibits several notable physical and chemical properties:

  • Solubility: It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.
  • Melting Point: The melting point ranges from 120°C to 125°C.
  • pKa Values: The compound has two pKa values indicating its acidic nature; these values are important for understanding its behavior in biological systems .
Applications

Mycophenolic acid has several significant applications:

  1. Immunosuppression: It is widely used in clinical settings to prevent organ rejection post-transplantation.
  2. Autoimmune Diseases: Mycophenolic acid is effective in treating conditions like systemic lupus erythematosus and rheumatoid arthritis.
  3. Research Applications: It serves as a tool compound in studies investigating immune responses and cellular proliferation mechanisms .
Introduction to Mycophenolic Acid

Mycophenolic acid (MPA) is a potent secondary metabolite with significant immunosuppressive properties, primarily known for its clinical applications in organ transplantation and autoimmune diseases. This meroterpenoid compound—a hybrid of polyketide and terpenoid biosynthetic origins—exhibits unique mechanisms of action centered on selective inhibition of lymphocyte proliferation. Beyond its medical utility, MPA serves as a biochemical tool for studying purine metabolism and cellular immune responses. Its complex structure and biosynthetic pathway reflect sophisticated fungal engineering, making it a subject of enduring interest in natural product chemistry and drug development.

Historical Context and Discovery of Mycophenolic Acid

The discovery of mycophenolic acid represents a fascinating journey spanning over a century:

  • Initial Isolation (1893): Italian physician Bartolomeo Gosio isolated MPA from Penicillium glaucum (now reclassified as P. brevicompactum) during investigations into spoiled corn. He demonstrated its antibacterial activity against Bacillus anthracis, crystallizing it in 1896—marking the first purified antibiotic compound in history [1] [3] [6]. Despite this achievement, Gosio’s work faded into obscurity due to limited scientific communication channels.
  • Rediscoveries:
  • 1912: American scientists Alsberg and Black independently isolated the compound from Penicillium stoloniferum, naming it "mycophenolic acid" [3] [6].
  • 1945–1968: Researchers documented MPA’s broad bioactivities, including antiviral, antifungal, and antitumor effects. Notably, in vitro studies revealed its ability to inhibit cancer cell proliferation, spurring interest in oncology applications [3] [8].
  • Immunosuppressive Breakthrough (1990s): South African geneticist Anthony Allison and Elsie Eugui identified MPA’s mechanism of action—specific inhibition of inosine monophosphate dehydrogenase (IMPDH). This led to Roche’s development of the prodrug mycophenolate mofetil (CellCept®), approved by the FDA in 1995 for kidney transplantation [3] [6].

Table 1: Key Milestones in Mycophenolic Acid Research

YearEventSignificance
1893Gosio isolates MPA from PenicilliumFirst crystalline antibiotic discovered
1912Alsberg & Black rediscover MPACompound named "mycophenolic acid"
1968Antitumor properties demonstratedMPA shown to inhibit cancer cell proliferation
1995FDA approval of mycophenolate mofetilFirst immunosuppressive MPA prodrug for transplants

Chemical Structure and Physicochemical Properties

Mycophenolic acid (IUPAC name: (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid) is a meroterpenoid featuring:

  • Core Scaffold: A phthalide nucleus (acetate-derived) fused to a terpenoid side chain (Figure 1) [2] [5]. The side chain’s conjugated double bond (E-configuration at C4') enables critical interactions with IMPDH.
  • Functional Groups:
  • Carboxylic acid (pKa = 4.5): Enables salt formation (e.g., sodium mycophenolate) [6].
  • Phenolic hydroxyl (pKa = 8.5): Contributes to antioxidant capacity.
  • Methoxy group: Enhances metabolic stability.
  • Lactone ring: Key to its planar conformation.

Table 2: Physicochemical Properties of Mycophenolic Acid

PropertyValueSignificance
Molecular FormulaC₁₇H₂₀O₆High oxygen content enhances solubility
Molecular Weight320.34 g/molOptimal for membrane permeability
Melting Point141–143°CIndicates crystalline purity
Water Solubility13 mg/L (25°C)Poor solubility necessitates prodrug design
LogP~2.28 (pH 7)Moderate lipophilicity aids cellular uptake
UV Absorption Maxima250 nm, 304 nmEnables HPLC quantification [4] [5]

The compound’s poor aqueous solubility (13 mg/L at 25°C) and pH-dependent ionization (pKa = 4.5 for carboxyl group) drove the development of prodrugs:

  • Mycophenolate Mofetil (MMF): Morpholinoethyl ester, hydrolyzed in vivo to MPA.
  • Enteric-Coated Mycophenolate Sodium (EC-MPS): Sodium salt formulation resisting gastric degradation [1] [4].

Biological Sources and Biosynthetic Pathways in Penicillium spp.

Biological Sources

MPA is predominantly produced by three Penicillium species:

  • P. brevicompactum (highest yield)
  • P. stoloniferum
  • P. echinulatum [5] [7] [8].These fungi synthesize MPA as a secondary metabolite under stress conditions, with yields influenced by fermentation parameters (carbon source, pH, temperature).

Biosynthetic Pathway

MPA biosynthesis involves a convergent polyketide-terpenoid pathway:

  • Polyketide Synthase (PKS) Assembly: The enzyme MpaC (a non-reducing, methylating PKS) constructs the phthalide core via condensation of one acetyl-CoA and three malonyl-CoA units. Methylation at C6 occurs during chain elongation [2].
  • Terpenoid Integration: The side chain derives from farnesyl pyrophosphate (FPP), which undergoes cleavage and oxidation before coupling to the polyketide intermediate.
  • Oxidative Modifications: Cytochrome P450 oxidases introduce the C4 hydroxyl group and dehydrogenate the side chain.
  • Gene Cluster: A 25-kb genomic locus in P. brevicompactum harbors eight co-regulated genes (mpaA–mpaH), including:
  • mpaC: Encodes the PKS (deletion abolishes MPA production).
  • mpaF: Putative prenyltransferase (links polyketide/terpenoid units).
  • mpaA: Additional IMP dehydrogenase conferring self-resistance [2].

Table 3: Key Genes in Mycophenolic Acid Biosynthesis

GeneFunctionDomain Architecture (if Applicable)
mpaCPolyketide synthaseSAT-KS-AT-PT-MT-ACP
mpaFPrenyltransferaseN/A
mpaAIMP dehydrogenase (resistance gene)N/A
mpaDEOxidoreductasesFAD-binding domains

Metabolic Engineering

The elucidation of the MPA gene cluster enables bioengineering strategies:

  • Heterologous Expression: mpa genes expressed in Aspergillus oryzae yield chimeric analogs.
  • Precursor-Directed Biosynthesis: Feeding halogenated phthalides to P. brevicompactum generates halogenated MPA derivatives with altered bioactivities [6].

Properties

CAS Number

483-60-3

Product Name

Mycophenolic acid

IUPAC Name

6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)

InChI Key

HPNSFSBZBAHARI-UHFFFAOYSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Solubility

Insoluble
3.55e-02 g/L

Synonyms

Cellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.